molecular formula C21H22N2O3 B2711334 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-04-8

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2711334
CAS RN: 899782-04-8
M. Wt: 350.418
InChI Key: NADMEAJDNJVJNE-UHFFFAOYSA-N
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Description

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is found in the central nervous system and is involved in the regulation of synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

DMQX is a potent antagonist of the NMDA receptor. It binds to the receptor and prevents the activation of the ion channel. This leads to a decrease in the influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage. By blocking the NMDA receptor, DMQX can prevent this damage and protect the neuron from injury.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It can reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DMQX has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This can help to reduce neuronal excitability and prevent seizures.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. DMQX is also relatively stable and can be easily synthesized in the lab. However, DMQX has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. DMQX can also have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

DMQX has shown promise as a potential therapeutic agent for various neurological disorders. Future research could focus on optimizing the synthesis of DMQX to improve its solubility and bioavailability. Additional studies could also investigate the potential therapeutic applications of DMQX in other neurological disorders, such as epilepsy and Parkinson's disease. Finally, future research could explore the use of DMQX in combination with other drugs to enhance its neuroprotective effects.

Synthesis Methods

The synthesis method of DMQX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The intermediate product is then reacted with 3,3-dimethyl-2-butanone to form 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The final product is obtained through purification and crystallization.

Scientific Research Applications

DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. DMQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22(20(23)26)13-18(24)21(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADMEAJDNJVJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320794
Record name 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,3-Dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione

CAS RN

899782-04-8
Record name 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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